molecular formula C18H26N6O2 B1242478 (R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol

(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol

Cat. No.: B1242478
M. Wt: 358.4 g/mol
InChI Key: ATNZXIACLONSSN-XJFOESAGSA-N
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Description

CP-470,711 is a small molecule drug that acts as a sorbitol dehydrogenase inhibitor. It was initially developed by Pfizer Inc. and is primarily investigated for its potential therapeutic applications in treating diabetic neuropathies and other metabolic diseases . Sorbitol dehydrogenase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol and then to fructose. Inhibiting this enzyme can help reduce the accumulation of sorbitol, which is associated with various diabetic complications .

Preparation Methods

The synthetic routes and reaction conditions for CP-470,711 are not extensively detailed in publicly available literature. . Industrial production methods would likely involve optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

CP-470,711 primarily undergoes reactions typical of small organic molecules, including:

    Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its inhibitory activity.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.

    Hydrolysis: This reaction can break down the compound into its constituent parts under certain conditions.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, acids, bases, and solvents that facilitate the desired transformations . The major products formed from these reactions would depend on the specific conditions and reagents used.

Properties

Molecular Formula

C18H26N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

(1R)-1-[4-[(3R,5S)-4-[2-[(1R)-1-hydroxyethyl]pyrimidin-4-yl]-3,5-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol

InChI

InChI=1S/C18H26N6O2/c1-11-9-23(15-5-7-19-17(21-15)13(3)25)10-12(2)24(11)16-6-8-20-18(22-16)14(4)26/h5-8,11-14,25-26H,9-10H2,1-4H3/t11-,12+,13-,14-/m1/s1

InChI Key

ATNZXIACLONSSN-XJFOESAGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C2=NC(=NC=C2)[C@@H](C)O)C)C3=NC(=NC=C3)[C@@H](C)O

Canonical SMILES

CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC=C3)C(C)O

Synonyms

CP-470,711
CP-470711

Origin of Product

United States

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